3-hydroxy-2-(hydroxymethyl)-2-methylpropanal
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Overview
Description
3-hydroxy-2-(hydroxymethyl)-2-methylpropanal, also known as this compound, is an organic compound with the molecular formula C5H10O3. This compound is characterized by the presence of a hydroxyl group and a hydroxymethyl group attached to the second carbon of the propanal backbone, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(hydroxymethyl)-2-methylpropanal can be achieved through several methods. One common approach involves the aldol condensation of acetone with formaldehyde, followed by a Cannizzaro reaction to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation and subsequent reduction steps.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides or zeolites, can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-(hydroxymethyl)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield primary alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with appropriate alkyl halides or acid chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acid chlorides in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
3-hydroxy-2-(hydroxymethyl)-2-methylpropanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of metabolic pathways and enzyme-catalyzed reactions involving aldehydes and alcohols.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: The compound is utilized in the production of polymers, resins, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-(hydroxymethyl)-2-methylpropanal involves its reactivity as an aldehyde and alcohol. The aldehyde group can undergo nucleophilic addition reactions, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make the compound a valuable intermediate in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2-(hydroxymethyl)propanal: Similar structure but lacks the methyl group on the second carbon.
2-hydroxy-3-(hydroxymethyl)propanal: The hydroxyl and hydroxymethyl groups are positioned differently.
2-methyl-3-hydroxypropanal: Lacks the hydroxymethyl group.
Uniqueness
3-hydroxy-2-(hydroxymethyl)-2-methylpropanal is unique due to the presence of both a hydroxyl and a hydroxymethyl group on the same carbon, along with a methyl group. This unique structure imparts distinct reactivity and makes it a versatile intermediate in various synthetic pathways.
Properties
CAS No. |
18516-18-2 |
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Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
3-hydroxy-2-(hydroxymethyl)-2-methylpropanal |
InChI |
InChI=1S/C5H10O3/c1-5(2-6,3-7)4-8/h2,7-8H,3-4H2,1H3 |
InChI Key |
CBIFNLUPCWCNQT-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)C=O |
Canonical SMILES |
CC(CO)(CO)C=O |
18516-18-2 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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